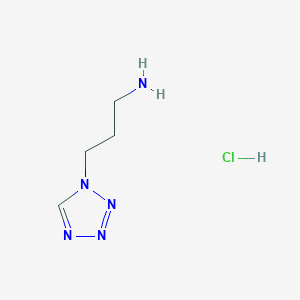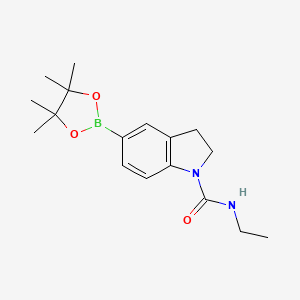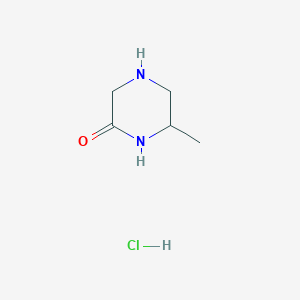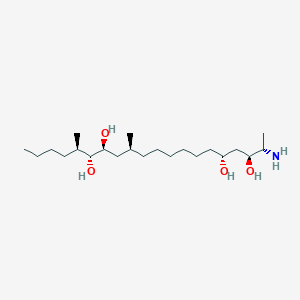
3-Ethyl-3-methylpyrrolidine hydrochloride
Vue d'ensemble
Description
3-Ethyl-3-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 2206969-73-3 . It is used for medicinal purposes and finds extensive applications in scientific research, including pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The molecular formula of 3-Ethyl-3-methylpyrrolidine hydrochloride is C7H16ClN . The average mass is 113.201 Da and the monoisotopic mass is 113.120445 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-3-methylpyrrolidine include a density of 0.8±0.1 g/cm^3, a boiling point of 128.5±8.0 °C at 760 mmHg, and a vapor pressure of 10.6±0.2 mmHg at 25°C . The compound also has a molar refractivity of 35.7±0.3 cm^3, a polar surface area of 12 Å^2, and a molar volume of 140.7±3.0 cm^3 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown the utility of derivatives of 3-Ethyl-3-methylpyrrolidine in synthesizing novel compounds with promising antimicrobial properties. For instance, the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones demonstrated significant in vitro antifungal activities against several test fungi, highlighting its potential as a novel fungicide. Advanced studies, such as density functional theory (DFT) calculations, have further explored the structure-activity relationships of these compounds, underscoring their scientific value in developing new antimicrobial agents (Cvetković et al., 2019).
Analytical Method Development
The compound has also been implicated in the development of new analytical methods. For example, research into the validation of a capillary electrophoresis method for determining N-methylpyrrolidine highlights the importance of precise analytical techniques in pharmaceutical quality control. This work exemplifies the rigorous approach needed to ensure the safety and efficacy of pharmaceutical products (Prasanna et al., 2010).
Photophysical Properties for Biomedical Applications
Derivatives of 3-Ethyl-3-methylpyrrolidine have been synthesized and evaluated for their photophysical properties, showing strong blue fluorescence. These compounds are being explored as potential dyes for biomedical applications, such as in cell trafficking and pharmacokinetics studies. The synthesis of 3-ethylpyrrolo[3,2-f]quinoline derivatives and their evaluation indicate their suitability as high-efficiency fluorescent labels in biological media, offering alternatives to currently used dyes (Carta et al., 2015).
Corrosion Science
Research into the corrosion properties of metals in various solvents has included derivatives of 3-Ethyl-3-methylpyrrolidine. Studies have shown that the anionic components of solvents significantly influence the corrosion behavior of materials, which is critical for selecting appropriate materials in industrial applications. This research provides valuable insights into the compatibility of different metals with solvent systems, guiding material selection for corrosion resistance (Wang et al., 2014).
Propriétés
IUPAC Name |
3-ethyl-3-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2)4-5-8-6-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAJNWAGAPJKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate](/img/structure/B1487293.png)










